molecular formula C10H16N5O13P3 B1196211 2'-Monophosphoadenosine-5'-diphosphate CAS No. 4457-01-6

2'-Monophosphoadenosine-5'-diphosphate

Cat. No.: B1196211
CAS No.: 4457-01-6
M. Wt: 507.18 g/mol
InChI Key: YPTPYQSAVGGMFN-KQYNXXCUSA-N
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Description

2’-Monophosphoadenosine-5’-diphosphate is a small molecule with the chemical formula C10H16N5O13P3. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is of significant interest in biochemical research due to its involvement in cellular energy transfer and signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine-5’-diphosphate typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired phosphate ester .

Industrial Production Methods: Industrial production of 2’-Monophosphoadenosine-5’-diphosphate often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and kinases are used to catalyze the phosphorylation reactions. These biocatalytic processes are conducted in aqueous solutions, making them environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2’-Monophosphoadenosine-5’-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Monophosphoadenosine-5’-diphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Monophosphoadenosine-5’-diphosphate involves its role as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, which are crucial for cellular energy transfer. The compound interacts with enzymes such as kinases and phosphorylases, facilitating the transfer of phosphate groups. This process is essential for the regulation of metabolic pathways and signal transduction .

Comparison with Similar Compounds

    Adenosine diphosphate (ADP): Similar in structure but contains two phosphate groups.

    Adenosine triphosphate (ATP): Contains three phosphate groups and is a key energy carrier in cells.

    Nicotinamide adenine dinucleotide phosphate (NADP+): A coenzyme involved in redox reactions.

Uniqueness: 2’-Monophosphoadenosine-5’-diphosphate is unique due to its specific role in phosphorylation reactions and its involvement in both energy transfer and signal transduction. Unlike ADP and ATP, which are primarily energy carriers, this compound also serves as a regulatory molecule in various biochemical pathways .

Properties

CAS No.

4457-01-6

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

YPTPYQSAVGGMFN-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

Synonyms

2'-phosphoadenosine diphosphate
2'P-ADP
2-phospho-adenosine diphosphate
5'-diphosphoadenosine 2'-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 2
2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 3
2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 4
2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 5
2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 6
2'-Monophosphoadenosine-5'-diphosphate

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